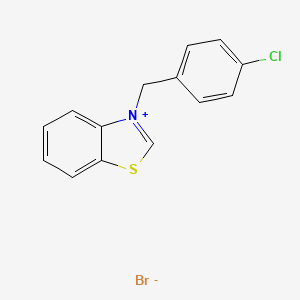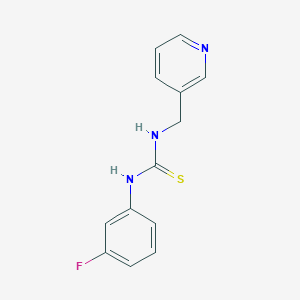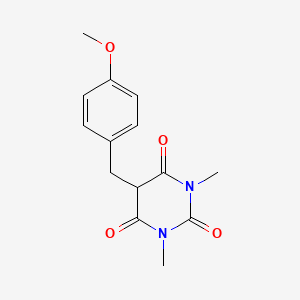![molecular formula C16H15N3O3S2 B5230169 2-(4-methoxyphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B5230169.png)
2-(4-methoxyphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as MTAA and has been the subject of extensive research in recent years.
Mechanism of Action
MTAA exerts its pharmacological effects through the inhibition of various enzymes and receptors. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. MTAA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, MTAA has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
MTAA has been shown to have a range of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MTAA has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS), which is an enzyme involved in the production of nitric oxide (NO) and is associated with inflammation. In addition, MTAA has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Advantages and Limitations for Lab Experiments
MTAA has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has a high purity yield. MTAA also has a low toxicity profile and has been shown to be well-tolerated in animal studies. However, there are also limitations to the use of MTAA in lab experiments. The compound has low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the pharmacokinetic properties of MTAA are not well understood, which can make it difficult to interpret the results of experiments involving the compound.
Future Directions
There are several future directions for research involving MTAA. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to investigate the efficacy of MTAA in animal models of these diseases and to determine the optimal dosing regimen. Another area of interest is the potential use of MTAA as an anti-inflammatory agent. Further research is needed to investigate the mechanism of action of MTAA in the inhibition of COX-2 and other inflammatory mediators. Finally, further research is needed to investigate the potential use of MTAA in combination with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis method of MTAA involves the reaction of 4-methoxyphenol with 2-chloro-N-(5-methyl-2-thienyl)acetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thiosemicarbazide to produce the final product, MTAA. The yield of the synthesis process is around 50%, and the purity of the compound is determined by high-performance liquid chromatography (HPLC).
Scientific Research Applications
MTAA has been studied extensively for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, antitumor, and anticonvulsant properties. MTAA has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. The compound has been shown to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. MTAA has also been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-10-3-8-13(23-10)15-18-16(24-19-15)17-14(20)9-22-12-6-4-11(21-2)5-7-12/h3-8H,9H2,1-2H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTCAZCVMWYZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-3-pyridinylbenzamide](/img/structure/B5230091.png)
![1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5230099.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5230107.png)

![N-benzyl-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5230126.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5230129.png)


![4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230158.png)
![2-[2-(acetylamino)phenyl]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B5230177.png)
![4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide](/img/structure/B5230179.png)

![2-({3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5230193.png)
